molecular formula C10H10N2S B040618 1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole CAS No. 116849-82-2

1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole

Cat. No.: B040618
CAS No.: 116849-82-2
M. Wt: 190.27 g/mol
InChI Key: LWMCALUODNGSKW-UHFFFAOYSA-N
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Description

1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be synthesized through various methods. One common approach involves the cyclocondensation of 2-mercaptobenzimidazole with methyl iodide under basic conditions. Another method includes the reaction of 2-mercaptobenzimidazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as reverse transcriptase in HIV, by binding to the enzyme’s active site and preventing its function. This inhibition leads to the suppression of viral replication .

Comparison with Similar Compounds

1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared to other similar compounds, such as:

Properties

CAS No.

116849-82-2

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C10H10N2S/c1-7-12-9-5-3-2-4-8(9)11-10(12)6-13-7/h2-5,7H,6H2,1H3

InChI Key

LWMCALUODNGSKW-UHFFFAOYSA-N

SMILES

CC1N2C(=NC3=CC=CC=C32)CS1

Canonical SMILES

CC1N2C(=NC3=CC=CC=C32)CS1

Synonyms

1H,3H-Thiazolo[3,4-a]benzimidazole,1-methyl-(9CI)

Origin of Product

United States

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